8-Acetaldehyde Mianserin
Beschreibung
8-Acetaldehyde Mianserin (CAS 134150-69-9) is a structural derivative of the tetracyclic antidepressant mianserin, which was first synthesized in 1966 .
Eigenschaften
CAS-Nummer |
134150-69-9 |
|---|---|
Molekularformel |
C19H20N2O |
Molekulargewicht |
292.382 |
InChI |
InChI=1S/C19H20N2O/c1-20-8-9-21-18-7-6-14(13-22)10-16(18)11-15-4-2-3-5-17(15)19(21)12-20/h2-7,10,13,19H,8-9,11-12H2,1H3 |
InChI-Schlüssel |
IFUBWYQNRIYCSN-UHFFFAOYSA-N |
SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2C=CC(=C4)C=O |
Synonyme |
2-Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine-12-carbaldehyde; 1,2,3,4,10,14b-Hexahydro-2-methyl-dibenzo[c,f]pyrazino[1,2-a]azepine-8-carboxaldehyde; |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetaldehyde Mianserin involves the introduction of an acetaldehyde group to the Mianserin molecule. This can be achieved through various chemical reactions, including:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated carbonyl compound.
Industrial Production Methods: Industrial production of 8-Acetaldehyde Mianserin typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: This step is used to reduce any intermediate compounds to the desired product.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product
Analyse Chemischer Reaktionen
Types of Reactions: 8-Acetaldehyde Mianserin undergoes various chemical reactions, including:
Oxidation: The acetaldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetaldehyde group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom in the aldehyde group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium hydroxide for aldol condensation reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
8-Acetaldehyde Mianserin has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems and its role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating depression, anxiety, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 8-Acetaldehyde Mianserin is similar to that of Mianserin. It primarily acts as an antagonist at various neurotransmitter receptors, including:
Alpha-2 Adrenergic Receptors: Blocking these receptors increases the release of norepinephrine and serotonin.
Histamine H1 Receptors: Antagonism at these receptors contributes to its sedative effects.
Serotonin Receptors: It acts on serotonin receptors, particularly 5-HT2 and 5-HT3, modulating serotonin levels in the brain.
These interactions result in increased levels of neurotransmitters, which help alleviate symptoms of depression and anxiety .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key pharmacological and functional differences between 8-Acetaldehyde Mianserin and related compounds:
Receptor Binding and Selectivity
- Mianserin : Exhibits moderate pH-dependent affinity (pH 7.3 vs. 8.6 ratio: 0.6–2.09), classified with compounds like nefazodone and riluzole . Its κ-opioid partial agonism may contribute to antidepressant effects via ERK1/2 phosphorylation pathways .
- 8-Hydroxymianserin: Shows negligible activity at α2-adrenoceptors or serotonin receptors, with reduced antihistamine potency .
- 8-Acetaldehyde Mianserin: No direct binding data exist, but structural studies suggest that substitutions at the 8-position (e.g., hydroxyl vs. acetaldehyde) may influence interactions with Toll-like receptors (TLRs) or 5HT receptors .
Metabolic Stability and Side Effects
- Mianserin’s metabolites (e.g., desmethylmianserin) retain partial noradrenaline uptake inhibition but lack cardiotoxicity, a key advantage over tricyclic antidepressants .
- However, stability in human plasma remains unstudied.
Clinical Implications
Q & A
Basic Research Questions
Q. What are the standard methodologies for assessing 8-Acetaldehyde Mianserin’s pharmacokinetic interactions in preclinical models?
- Methodological Answer : Use controlled animal studies with standardized dosing protocols. For example, administer Mianserin (2.5–5 mg/kg) 10 minutes prior to ethanol exposure (2.5 g/kg) in rodent models, then measure locomotor activity via distance-traveled metrics. Blood ethanol concentrations (BECs) should be quantified using enzymatic oxidation (e.g., ethanol oxidase) and validated via ANOVA to isolate treatment effects . Ensure sex-balanced cohorts, though found no significant sex-based differences in locomotor outcomes.
Q. How are behavioral assays designed to evaluate Mianserin derivatives’ antidepressant effects?
- Methodological Answer : Employ validated depression/anxiety models (e.g., forced swim test, elevated plus maze) with Hamilton Rating Scale for Depression (HRSD) alignment. Clinical trials should use double-blind designs comparing Mianserin (30–120 mg/day) against tricyclic antidepressants (e.g., amitriptyline). Include placebo arms and quantify symptom reduction via standardized psychiatric scales .
Q. What statistical approaches are recommended for analyzing Mianserin’s dose-dependent effects?
- Methodological Answer : Use factorial ANOVA to assess interactions between dosage, treatment (e.g., ethanol vs. water), and outcome variables (e.g., locomotor activity). Post-hoc tests (e.g., Tukey) can resolve subgroup differences. For clinical data, apply non-linear regression to model plasma concentration-efficacy relationships, noting interindividual variability in elderly populations .
Advanced Research Questions
Q. How can researchers resolve contradictions in Mianserin’s efficacy across psychiatric disorders (e.g., depression vs. schizophrenia)?
- Methodological Answer : Conduct meta-analyses of existing trials (e.g., 3 studies, n = 243) using random-effects models to account for heterogeneity. Prioritize studies with strict diagnostic criteria (e.g., DSM-V) and standardized outcome measures. highlights unclear efficacy in schizophrenia, suggesting subtype-specific mechanisms (e.g., serotonin vs. dopamine modulation) require isolation via receptor-binding assays .
Q. What experimental designs mitigate confounding factors in pharmacokinetic studies of 8-Acetaldehyde Mianserin metabolites?
- Methodological Answer : Use crossover designs with washout periods to control for individual variability. For metabolite quantification, pair LC-MS/MS with isotopically labeled standards (e.g., dopamine-d10). Reference ’s protocols for environmental analytes, adapting extraction methods (e.g., acetonitrile precipitation) for plasma samples .
Q. How should researchers address ethical and reproducibility challenges in long-term Mianserin studies?
- Methodological Answer : Adhere to institutional guidelines for animal welfare (e.g., minimizing distress in ethanol-exposed rodents) and human trials (e.g., informed consent for elderly/cardiac patients). For reproducibility, document methods exhaustively: specify equipment (e.g., Analox AM1 Alcohol Analyzer), statistical software (e.g., R, SPSS), and raw data archiving per FAIR principles .
Data Contradiction and Synthesis
Q. Why do some studies report Mianserin’s lack of cardiovascular toxicity, while others note plasma concentration variability in elderly patients?
- Methodological Answer : Stratify analyses by age and comorbidities. shows Mianserin’s safety in post-MI patients but identifies age-related pharmacokinetic variability. Use population pharmacokinetics (PopPK) modeling to adjust dosing regimens and monitor ECG parameters in vulnerable cohorts .
Q. How can conflicting results on Mianserin’s anxiolytic effects be reconciled?
- Methodological Answer : Differentiate primary anxiety disorders from anxiety comorbid with depression. Design studies with dual primary endpoints (e.g., HRSD and GAD-7 scores). notes Mianserin’s antianxiety activity in depression but lacks clarity in isolated anxiety; consider adjunct therapies (e.g., CBT) in trial designs .
Methodological Tables
Table 1 : Key Parameters for Preclinical Mianserin-Ethanol Interaction Studies
Table 2 : Clinical Trial Design Recommendations for Mianserin Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
